molecular formula C10H15N3O2 B1331550 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid CAS No. 914637-46-0

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B1331550
CAS No.: 914637-46-0
M. Wt: 209.24 g/mol
InChI Key: NDFWBFYCVMEIGN-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid is a compound that features both imidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid typically involves the condensation of imidazole derivatives with piperidine carboxylic acid precursors. One common method includes the reaction of 1H-imidazole with 4-chloromethylpiperidine, followed by subsequent steps to introduce the carboxylic acid group . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The piperidine moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(1H-Imidazol-4-ylmethyl)piperidine-4-carboxylic acid is unique due to the combination of the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(1H-imidazol-5-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)8-1-3-13(4-2-8)6-9-5-11-7-12-9/h5,7-8H,1-4,6H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFWBFYCVMEIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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